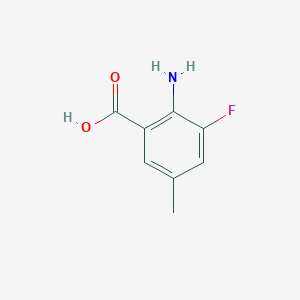

3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid” is a complex organic compound. It is a derivative of benzoxazine, a bicyclic heterocyclic compound containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring . Benzoxazines are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymers .

Synthesis Analysis

The synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines, which are similar to the compound , has been described in a publication by Wei-Min Dai and co-workers . The process involves a regioselective one-pot synthesis using a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions. For instance, they can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . Curing of benzoxazines takes place by thermal ring-opening polymerization with or without a catalyst . They can be homopolymerized to yield rigid materials, or can be copolymerized with other monomers to tune properties .properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves the condensation of 2-aminophenol with benzaldehyde to form 2-phenylbenzoxazole, which is then oxidized to 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.", "Starting Materials": [ "2-aminophenol", "benzaldehyde", "acetic acid", "sodium acetate", "hydrogen peroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminophenol (1.0 g, 9.2 mmol) in acetic acid (10 mL) and add benzaldehyde (1.2 g, 9.2 mmol) and sodium acetate (1.5 g, 18.4 mmol). Stir the mixture at 80°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the product with water and dry it under vacuum to obtain 2-phenylbenzoxazole (1.5 g, 80% yield).", "Step 3: Dissolve 2-phenylbenzoxazole (1.0 g, 4.6 mmol) in sulfuric acid (10 mL) and add hydrogen peroxide (1.0 mL, 30% w/w). Stir the mixture at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into ice-cold water and neutralize it with sodium bicarbonate. Filter the solid product and wash it with water. Dry the product under vacuum to obtain 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (0.8 g, 65% yield)." ] } | |

CAS RN |

579525-27-2 |

Product Name |

3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid |

Molecular Formula |

C15H11NO4 |

Molecular Weight |

269.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.